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molecular formula C10H13ClN2O3 B8802167 Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate

Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No. B8802167
M. Wt: 244.67 g/mol
InChI Key: YTWZRWYHZOYHER-UHFFFAOYSA-N
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Patent
US06538015B1

Procedure details

8 g of 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester was added portionwise to a preformed mixture of 3.44 ml of dimethylformamide and 94 ml of phosphorus oxychloride at 0° C. under nitrogen. The mixture was then heated at 100° C. for 20 h. The mixture was evaporated under reduced pressure, the residue poured into ice-cold saturated sodium hydrogen carbonate and then extracted three times with dichloromethane. The combined extracts were washed with brine then dried over anhydrous magnesium sulphate, filtered and evaporated to give 9.1 g of 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester as a light brown solid which was used without further purification. Mass spectrum (ESI) m/z 245 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9](O)[N:8]([CH:12]([CH3:14])[CH3:13])[N:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:17])=O.CN(C)[CH:22]=[O:23]>>[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH:22]=[O:23])=[C:9]([Cl:17])[N:8]([CH:12]([CH3:14])[CH3:13])[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)O)C(C)C
Name
Quantity
94 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3.44 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue poured into ice-cold saturated sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1C=O)Cl)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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